molecular formula C20H28N4O3S B11254071 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B11254071
M. Wt: 404.5 g/mol
InChI Key: JHBBTLCCSGYFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is a complex organic molecule that features a unique combination of functional groups It contains a benzodioxepin ring, a triazole ring, and a sulfanyl group, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Synthesis of the Triazole Ring:

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzodioxepin ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Nitrated or halogenated benzodioxepin derivatives.

Scientific Research Applications

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfanyl and triazole groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structure.

    Industry: Possible applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its sulfanyl and triazole groups, potentially inhibiting or activating specific pathways. The benzodioxepin ring could also play a role in binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide
  • 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide

Uniqueness

The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the benzodioxepin ring, in particular, distinguishes it from other similar compounds and may result in different reactivity and interactions.

Properties

Molecular Formula

C20H28N4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C20H28N4O3S/c1-5-23(6-2)18(25)13-28-20-22-21-19(24(20)14(3)4)15-8-9-16-17(12-15)27-11-7-10-26-16/h8-9,12,14H,5-7,10-11,13H2,1-4H3

InChI Key

JHBBTLCCSGYFNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1C(C)C)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.